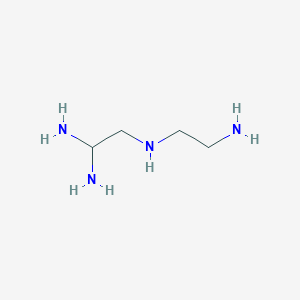
N2-(2-Aminoethyl)ethane-1,1,2-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(2-Aminoethyl)ethane-1,1,2-triamine is a useful research compound. Its molecular formula is C4H14N4 and its molecular weight is 118.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrial Applications
DETA's unique chemical structure allows it to function effectively in numerous applications:
Epoxy Resin Applications
In a study examining the curing efficiency of DETA in epoxy systems, researchers found that the introduction of DETA significantly improved the mechanical properties of cured resins. The crosslinking density was enhanced due to the presence of multiple amine groups, resulting in higher tensile strength and thermal stability.
Corrosion Inhibition
A field study conducted in marine environments demonstrated that coatings formulated with DETA-based corrosion inhibitors provided superior protection against seawater corrosion compared to traditional inhibitors. The study highlighted DETA's ability to form stable complexes with metal ions, which effectively shielded the metal surfaces from corrosive agents.
Mineral Processing
Research on the use of DETA in mineral flotation revealed its effectiveness as a collector for sulfide minerals. The compound improved the recovery rates of copper and gold ores by enhancing the hydrophobicity of mineral surfaces during flotation processes.
Propriétés
Numéro CAS |
100231-77-4 |
|---|---|
Formule moléculaire |
C4H14N4 |
Poids moléculaire |
118.18 g/mol |
Nom IUPAC |
2-N-(2-aminoethyl)ethane-1,1,2-triamine |
InChI |
InChI=1S/C4H14N4/c5-1-2-8-3-4(6)7/h4,8H,1-3,5-7H2 |
Clé InChI |
CFAZGYXPBDCSPT-UHFFFAOYSA-N |
SMILES |
C(CNCC(N)N)N |
SMILES canonique |
C(CNCC(N)N)N |
Key on ui other cas no. |
100231-77-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















